molecular formula C50H68O4S2 B119634 Silver ionophore IV CAS No. 145237-25-8

Silver ionophore IV

Cat. No. B119634
M. Wt: 797.2 g/mol
InChI Key: DKWOMOMMOUZRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silver ionophore IV is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a type of ionophore that is capable of transporting silver ions across cell membranes. This has led to its use in various applications, including but not limited to, antimicrobial agents, biomedical devices, and nanotechnology.

Scientific Research Applications

Silver ionophore IV has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, viruses, and fungi. This has led to its use in various applications, such as wound dressings, medical implants, and water purification systems. Additionally, silver ionophore IV has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.

Mechanism Of Action

The mechanism of action of silver ionophore IV involves the transport of silver ions across cell membranes. Once inside the cell, the silver ions can bind to various cellular components, such as proteins and DNA, leading to their inactivation. This results in the inhibition of cellular processes, ultimately leading to cell death.

Biochemical And Physiological Effects

Silver ionophore IV has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress, leading to the production of reactive oxygen species. Additionally, it has been shown to modulate various signaling pathways, leading to changes in gene expression and cell behavior.

Advantages And Limitations For Lab Experiments

One of the main advantages of silver ionophore IV is its broad-spectrum antimicrobial activity. It is effective against a wide range of microorganisms, including antibiotic-resistant strains. Additionally, it has been shown to have low toxicity towards mammalian cells, making it a promising candidate for various biomedical applications. However, one of the main limitations of silver ionophore IV is its high cost and limited availability.

Future Directions

There are several future directions for the study of silver ionophore IV. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is a need for further research into the mechanism of action of silver ionophore IV, as well as its potential use in cancer therapy. Finally, there is a need for further studies to determine the long-term safety and efficacy of silver ionophore IV in various applications.

Synthesis Methods

Silver ionophore IV can be synthesized through various methods, including chemical synthesis, electrochemical synthesis, and biological synthesis. Chemical synthesis involves the reaction of silver salts with organic ligands, while electrochemical synthesis involves the reduction of silver ions under controlled conditions. Biological synthesis involves the use of microorganisms or plant extracts to produce silver ionophore IV. The choice of synthesis method depends on the desired properties of the compound and the intended application.

properties

CAS RN

145237-25-8

Product Name

Silver ionophore IV

Molecular Formula

C50H68O4S2

Molecular Weight

797.2 g/mol

IUPAC Name

5,11,17,23-tetratert-butyl-26,28-bis(2-methylsulfanylethoxy)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,27-diol

InChI

InChI=1S/C50H68O4S2/c1-47(2,3)39-23-31-19-35-27-41(49(7,8)9)29-37(45(35)53-15-17-55-13)21-33-25-40(48(4,5)6)26-34(44(33)52)22-38-30-42(50(10,11)12)28-36(20-32(24-39)43(31)51)46(38)54-16-18-56-14/h23-30,51-52H,15-22H2,1-14H3

InChI Key

DKWOMOMMOUZRFI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCCSC)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCCSC)C(C)(C)C)C(C)(C)C)O

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCCSC)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCCSC)C(C)(C)C)C(C)(C)C)O

Origin of Product

United States

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